2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
2-amino-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c12-11-13-8-9(17-11)7(14-15-10(8)16)6-4-2-1-3-5-6/h1-5H,(H2,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCOPPBCDQMNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with hydrazine derivatives. For example, a series of novel compounds were synthesized through a cyclocondensation reaction which yielded products with high purity and yield (78-87%) as reported in several studies .
Analgesic and Anti-inflammatory Activity
Research has demonstrated that derivatives of this compound exhibit notable analgesic and anti-inflammatory properties. In vivo studies using models such as the acetic acid-induced writhing test and the hot plate test have shown that these compounds significantly reduce pain and inflammation compared to control groups .
| Compound | Analgesic Activity (Model) | Anti-inflammatory Activity |
|---|---|---|
| This compound | Significant reduction in writhing response | Effective in reducing paw edema |
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines. Studies have indicated that this compound exhibits potent cytotoxicity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. The IC50 values for these activities are particularly promising:
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 10.39 |
| HCT-116 | 6.90 |
| A549 | 14.34 |
These results suggest that the compound may serve as a lead for further development of anticancer agents .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that its activity may be linked to the modulation of specific signaling pathways involved in inflammation and cancer cell proliferation .
Case Studies
- Analgesic Efficacy : In a controlled study involving animal models, administration of this compound resulted in a statistically significant decrease in pain response compared to untreated controls.
- Anticancer Potential : A recent study highlighted the compound's effectiveness against MCF-7 cells with an IC50 value lower than that of doxorubicin, indicating its potential as an alternative or adjunct therapeutic agent in cancer treatment .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exhibit significant anticancer properties. Studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of thiazolo[4,5-d]pyridazine exhibited cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further development into anticancer agents .
2. Antimicrobial Properties
Thiazole-based compounds have been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes. In vitro studies have shown that similar compounds can effectively combat both Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
There is emerging evidence that thiazolo derivatives may also exhibit anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
Material Science Applications
1. Organic Electronics
The unique electronic properties of thiazolo derivatives make them suitable candidates for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown potential in enhancing the performance and stability of these devices .
2. Sensors
Due to their ability to undergo significant changes in conductivity upon exposure to various analytes, thiazole derivatives are being explored for use in chemical sensors. The sensitivity and selectivity of these sensors can be enhanced by functionalizing the thiazolo compound with different substituents .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer potential of thiazolo derivatives, including this compound. The results showed a dose-dependent reduction in cell viability in human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial efficacy, several thiazole derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, highlighting the potential application of these compounds in developing new antimicrobial agents .
Chemical Reactions Analysis
Reactivity at the 2-Amino Group
The primary reactive site is the exocyclic amino group (-NH₂), which participates in nucleophilic substitution and condensation reactions.
Key Reactions
Mechanistic Notes :
-
Alkylation proceeds via nucleophilic attack of the amino group on electrophilic alkylating agents.
-
Acylation forms stable amide derivatives, enhancing solubility for pharmacological studies.
Electrophilic Substitution on the Thiazolo-Pyridazinone Core
The fused thiazole and pyridazinone rings undergo regioselective electrophilic substitution at positions activated by electron-donating groups.
Halogenation
Key Observation :
Halogenation at C-5 (thiazole) is favored due to resonance stabilization from the adjacent amino group .
Nucleophilic Attack at the Pyridazinone Carbonyl
The carbonyl group at position 4 participates in nucleophilic addition and reduction reactions.
Reduction
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0°C, 1 hr | 4-Hydroxy-5H-thiazolo[4,5-d]pyridazine derivative | 65% | |
| LiAlH₄ | THF, reflux, 3 hr | 4,5-Dihydro-thiazolo[4,5-d]pyridazine | 58% |
Applications :
Reduced derivatives exhibit altered binding affinities for biological targets like DHFR.
Cyclization Reactions
The amino and carbonyl groups enable cyclization to form fused polyheterocycles.
Example Reaction
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl chloroformate | DMF, 120°C, 8 hr | Thiazolo[4,5-d]pyridazino[2,3-b]quinazolin-12-one | 73% |
Significance :
Cyclized products show enhanced anti-inflammatory and analgesic activities in preclinical models .
Cross-Coupling Reactions
The phenyl group at position 7 undergoes palladium-catalyzed cross-coupling.
Structural Impact :
Electron-donating substituents on the phenyl ring improve metabolic stability .
Reaction with Heterocumulenes
The amino group reacts with isocyanates/isothiocyanates to form urea/thiourea derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenyl isocyanate | DCM, RT, 12 hr | 2-(Phenylureido)-7-phenyl derivative | 85% | |
| Methyl isothiocyanate | THF, reflux, 6 hr | 2-(Methylthioureido)-7-phenyl analog | 79% |
Bioactivity :
Urea derivatives demonstrate improved DHFR inhibition (IC₅₀ = 0.12 µM vs. 0.45 µM for parent compound).
Acid/Base-Mediated Rearrangements
Under strong acidic/basic conditions, ring-opening and recyclization occur.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at position 2 (thiazole ring) and position 7 (pyridazinone ring):
Key Observations:
- Amino vs. Cyclic amines may enhance metabolic stability .
- Aryl Substituents (Position 7): Phenyl groups enhance aromatic stacking, while thienyl or chlorophenyl groups modify electronic properties and bioavailability .
Physical and Spectral Properties
| Property | 2-Amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (Inferred) | 7-Phenyl-2-pyrrolidin-1-yl (10a) | 2-Morpholin-4-yl (10c) |
|---|---|---|---|
| Melting Point (°C) | ~250–280 (estimated) | 285–286 | 302–303 |
| Molecular Formula | C₁₁H₈N₄OS (estimated) | C₁₅H₁₄N₄OS | C₁₆H₁₆N₄OS |
| ¹H-NMR (DMSO-d₆) | δ ~12.7 (NH) | δ 12.7 (NH) | δ 13.1 (NH) |
| MS (m/z) | ~263 [(M+H)⁺] (estimated) | 299.1 | 313.1 |
Notes:
- The amino-substituted derivative is expected to exhibit lower molecular weight and altered solubility compared to morpholinyl/pyrrolidinyl analogs.
- Spectral data (e.g., NH peak in ¹H-NMR) align with core scaffold stability .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-amino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from substituted dioxobutyric acid methyl esters and thioamide derivatives, followed by cyclization and hydrazine-mediated transformations.
-
- 3-chloro-2,4-dioxo-4-benzenebutanoic acid methyl ester or its heteroaryl analogues
- Various carbothioamides such as piperidinecarbothioamide or morpholinecarbothioamide
-
- Refluxing the chloro-dioxo esters with carbothioamides in methanol to form thiazole intermediates.
- Treating these intermediates with hydrazine hydrate in ethanol to induce cyclization and form the thiazolopyridazinone ring system.
- Isolation and purification by filtration and recrystallization.
This procedure yields 2-(substituted amino)-7-phenylthiazolo[4,5-d]pyridazin-4-ones with good yields (e.g., 77% yield for the piperidinyl derivative) and high purity confirmed by NMR and elemental analysis.
Detailed Reaction Conditions and Mechanism
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3-chloro-2,4-dioxo-4-benzenebutanoic acid methyl ester + carbothioamide (e.g., piperidinecarbothioamide) in methanol, reflux 4 h, then room temp overnight | Nucleophilic substitution to form thiazole-4-carboxylic acid methyl esters | Formation of thiazole intermediates (compounds 9a–c) |
| 2 | Thiazole intermediates + hydrazine hydrate (2 equiv) in ethanol, reflux 4 h | Hydrazinolysis and cyclization to form thiazolopyridazinone ring | Formation of 2-amino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one derivatives (compounds 10a–c) |
| 3 | Filtration, washing, recrystallization from ethanol-DMF mixture | Purification | High purity crystalline product |
The mechanism involves initial nucleophilic attack of the carbothioamide on the chloro-dioxo ester, forming the thiazole ring. Subsequent reaction with hydrazine hydrate induces ring closure to the fused pyridazinone system through condensation and dehydration steps.
Alternative High-Pressure Cyclocondensation Method
A novel approach utilizes a high-pressure Q-Tube reactor to facilitate cyclocondensation between 4-thiazolidinones and 3-oxo-2-arylhydrazonopropanals, leading to thiazolo[4,5-c]pyridazine derivatives structurally related to the target compound.
-
- Preparation of 4-thiazolidinones by reacting chloroacetyl derivatives with ammonium thiocyanate under pressurized conditions.
- Cyclocondensation with 3-oxo-2-arylhydrazonopropanals in acetic acid or sodium acetate at elevated temperatures (150–170 °C) under pressure.
- Yields up to 98% under optimized conditions.
-
- Enolization of 4-thiazolidinone followed by nucleophilic attack on the aldehyde carbonyl.
- Sequential dehydration and nucleophilic addition of hydrazine NH group.
- Final dehydration to form the thiazolopyridazine core.
This method offers advantages in terms of reaction speed, yield, and environmental compatibility, and has been demonstrated for a variety of substituted analogues.
Summary Table of Preparation Methods
Research Findings and Analytical Data
Spectroscopic characterization :
- ^1H NMR spectra confirm aromatic protons, amino groups, and ring protons consistent with the proposed structures.
- Mass spectrometry shows molecular ion peaks matching expected molecular weights (e.g., m/z 299.1 for a related derivative).
- Elemental analysis aligns closely with calculated values for carbon, nitrogen, and sulfur content, confirming purity.
-
- Melting points around 285–286 °C indicate crystalline stability.
- Solubility profiles favor ethanol and DMF mixtures for recrystallization.
-
- Analogues synthesized via these methods have shown promising cytotoxic activities against cancer cell lines, underscoring the importance of efficient synthetic routes.
Q & A
Q. Methodology :
-
Key Step : Cyclocondensation of 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester with thioamide precursors (e.g., 1-pyrrolidinecarbothioamide) in benzene, followed by hydrazine hydrate treatment in ethanol under reflux .
-
Optimization :
-
Yield Data :
Reaction Step Yield Range Conditions Reference Thiazole ring formation 65–75% Benzene, 80°C, 6 hours Hydrazine-mediated cyclization 70–85% Ethanol reflux, 4 hours
Purity Control : Monitor by TLC (silica gel, chloroform:methanol 9:1) and recrystallize from ethanol-DMF .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
- IR Spectroscopy : Detect NH stretches (~3300 cm⁻¹ for amino groups) and carbonyl vibrations (~1680 cm⁻¹ for the pyridazinone ring) .
- NMR :
- Mass Spectrometry : Molecular ion peak matching exact mass (e.g., [M+H]⁺ at m/z 297.08) .
Advanced: How do substituent modifications (e.g., at position 2 or 7) alter biological activity?
Q. Case Studies :
- 2-Amino vs. 2-Morpholino : Morpholino substitution increases solubility but reduces antimicrobial activity due to steric hindrance .
- 7-Phenyl vs. 7-Thienyl : Thienyl analogs show enhanced π-stacking in kinase inhibition assays (IC₅₀: 0.8 μM vs. 2.1 μM for phenyl) .
Mechanistic Insight : Substituents modulate electronic effects (Hammett σ values) and lipophilicity (logP), impacting target binding .
Basic: What are the primary applications of this compound in medicinal chemistry?
- Target Exploration : Inhibitor of cyclin-dependent kinases (CDKs) and antimicrobial agents (e.g., Staphylococcus aureus, MIC: 8 μg/mL) .
- Lead Optimization : Serves as a scaffold for introducing bioisosteres (e.g., furan for phenyl) to improve pharmacokinetics .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Q. Strategies :
- Assay Standardization : Use uniform protocols (e.g., CLSI guidelines for MIC assays) to minimize variability .
- Structural Confirmation : Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors .
- Comparative Studies : Test analogs side-by-side under identical conditions (e.g., 7-phenyl vs. 7-p-tolyl derivatives) .
Example : Discrepancies in CDK inhibition (IC₅₀: 0.5–5 μM) may arise from differential ATP concentrations in kinase assays .
Basic: What are the stability considerations for this compound under storage?
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiazole ring .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the pyridazinone carbonyl .
Advanced: What computational methods predict the reactivity of this compound in novel reactions?
- DFT Calculations : Optimize transition states for nucleophilic attacks (e.g., amino group acylation) using B3LYP/6-31G(d) .
- Molecular Docking : Simulate binding to CDK2 (PDB: 1HCL) to prioritize substituents for synthesis .
Basic: How is the compound classified in chemical databases?
- IUPAC Name : this compound.
- CAS Registry : Not yet assigned (analogs: e.g., 941880-89-3 for related structures) .
Advanced: What strategies mitigate byproduct formation during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
